![molecular formula C13H12N4 B1415172 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 13995-91-0](/img/structure/B1415172.png)
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
描述
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class This compound features a pyrazole ring fused to a pyrimidine ring, with methyl and phenyl substituents at specific positions
作用机制
Target of Action
The primary target of the compound 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition disrupts the normal cell cycle, leading to the arrest of cell growth and proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth and proliferation . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
生化分析
Biochemical Properties
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, particularly in cancer cells. Additionally, this compound has been shown to interact with other kinases, such as glycogen synthase kinase (GSK) and epidermal growth factor receptor (EGFR), further highlighting its potential as a multi-targeted therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits proliferation by disrupting cell signaling pathways . Specifically, it affects the CDK2/cyclin A2 complex, leading to cell cycle arrest at the G1 phase . Moreover, this compound influences gene expression by modulating transcription factors and signaling molecules involved in cell survival and apoptosis . These cellular effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of CDK2, inhibiting its kinase activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of CDK2 . Additionally, this compound can inhibit other kinases, such as GSK and EGFR, through similar binding interactions . These inhibitory actions result in the disruption of key signaling pathways, leading to altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 and other kinases . Prolonged exposure to biological environments can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous treatment with this compound can result in sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . It can also translocate to the nucleus, affecting gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Condensation Reaction: The starting materials, such as phenylhydrazine and a suitable diketone, undergo a condensation reaction to form an intermediate hydrazone.
Cyclization: The intermediate hydrazone is then subjected to cyclization conditions, often involving heating in the presence of a strong acid or base, to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: Further substitution reactions are carried out to introduce the methyl groups at the 3 and 4 positions of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of kinase inhibitors for cancer treatment.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[4,3-c]pyrimidine derivatives: These compounds have a different arrangement of the pyrazole and pyrimidine rings.
Uniqueness: 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of methyl and phenyl substituents, which confer distinct chemical and biological properties compared to other pyrazolo[3,4-d]pyrimidine derivatives.
属性
IUPAC Name |
3,4-dimethyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-11-9(2)16-17-13(11)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCOAAVYHMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
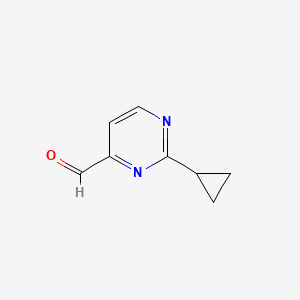
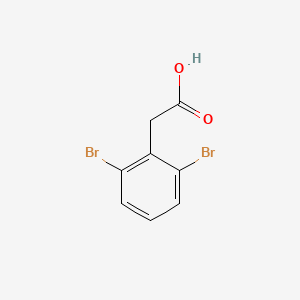
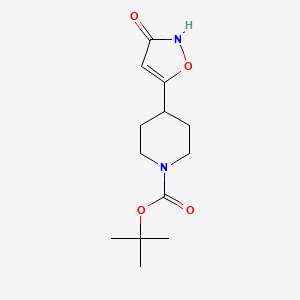
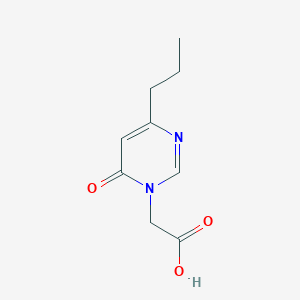
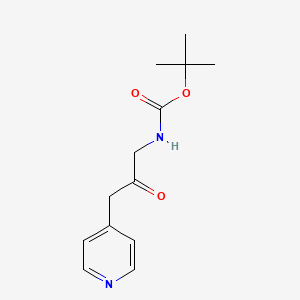
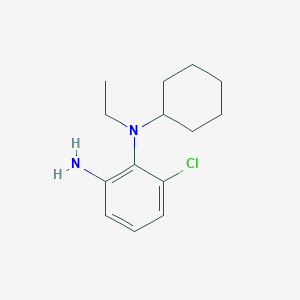


![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
